

3-phenyl-1-butanol CAS number and identifiers

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Compound of Interest

Compound Name: **3-Phenyl-1-butanol**

Cat. No.: **B1593598**

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An In-depth Technical Guide to **3-Phenyl-1-butanol**

This technical guide provides a comprehensive overview of **3-phenyl-1-butanol**, including its chemical identifiers, physicochemical properties, synthesis protocols, key chemical reactions, and safety information. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Structure

3-Phenyl-1-butanol is an aromatic alcohol. Its core identifiers and structural representations are summarized below.

Identifier Type	Value
CAS Number	2722-36-3 [1] [2] [3] [4]
IUPAC Name	3-phenylbutan-1-ol [1]
Molecular Formula	C ₁₀ H ₁₄ O [1] [4] [5]
Molecular Weight	150.22 g/mol [2] [6]
Synonyms	Benzenepropanol, γ-methyl-; 3-phenylbutan-1-ol [1] [3] [4]
EC Number	220-335-8 [2] [5]
InChI	InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 [1] [4] [6]
InChIKey	SQGBBDFDRHDJCJ-UHFFFAOYSA-N [1] [4] [6]
Canonical SMILES	CC(CCO)C1=CC=CC=C1 [5] [6]
DSSTox Substance ID	DTXSID00949945 [5]
PubChem CID	94243
MDL Number	MFCD00002932 [2] [6]

Physicochemical Properties

The physical and chemical properties of **3-phenyl-1-butanol** are crucial for its handling, application in reactions, and purification.

Property	Value
Appearance	Clear colourless liquid ^[1]
Density	0.972 g/mL at 25 °C ^[6]
Boiling Point	138-140 °C at 33 mmHg ^[6]
Refractive Index (n _{20/D})	1.52 ^{[5][6]}
Flash Point	102.1 °C
Vapor Pressure	0.0215 mmHg at 25 °C
Solubility	Slightly soluble in Acetonitrile and Chloroform
LogP	2.17250
Storage Temperature	Refrigerator
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	3

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **3-phenyl-1-butanol** are provided below.

Synthesis of 3-Phenyl-1-butanol via Friedel-Crafts Alkylation

This protocol describes the synthesis of **3-phenyl-1-butanol** from benzene and crotyl alcohol.

Materials and Equipment:

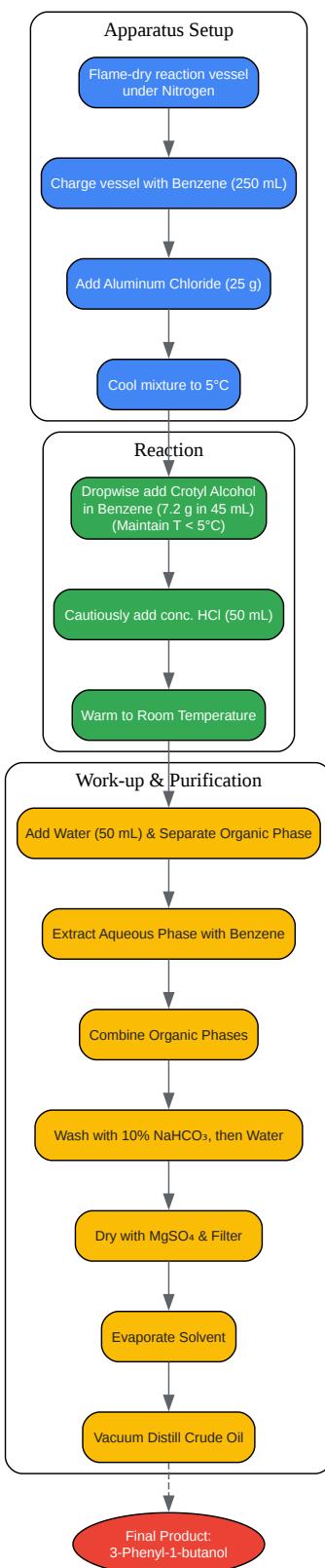
- Reaction vessel with mechanical stirrer, thermometer, and reflux condenser with an addition funnel
- Benzene

- Aluminum chloride (AlCl_3)
- Crotyl alcohol
- Concentrated hydrochloric acid (HCl)
- 10% Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ice/salt bath
- Vacuum distillation apparatus

Procedure:

- Flame dry the reaction apparatus under a positive flow of dry nitrogen.
- Charge the reaction vessel with 250 mL of benzene.
- Add 25 g of aluminum chloride to the benzene.
- Cool the mixture to 5°C with stirring using an ice/salt bath.
- Prepare a solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene.
- Add the crotyl alcohol solution dropwise to the reaction vessel, maintaining the temperature below 5°C.
- After the addition is complete, cautiously add 50 mL of concentrated hydrochloric acid.
- Allow the mixture to warm to room temperature, then add 50 mL of water.
- Separate the lower organic phase.
- Extract the aqueous phase with benzene.
- Combine all organic phases and wash with 10% aqueous sodium bicarbonate solution, followed by a water wash.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
- Purify the resulting crude oil by vacuum distillation to yield colorless **3-phenyl-1-butanol**.



[Click to download full resolution via product page](#)**Synthesis workflow for 3-phenyl-1-butanol.**

Biotransformation to 3-Phenylbutanal via Oxidation

3-Phenyl-1-butanol can be oxidized to the corresponding aldehyde, 3-phenylbutanal, using the bacterium *Gluconobacter oxydans* DSM 2343.^[1] This method offers a chemoselective route to the aldehyde under mild conditions.

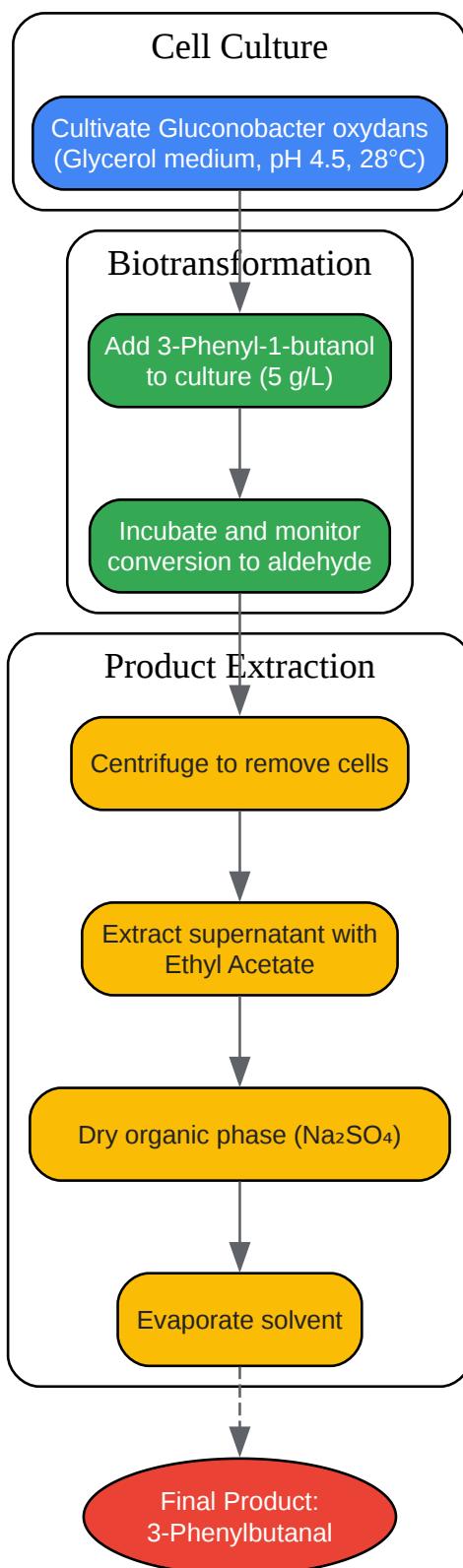
Materials and Equipment:

- *Gluconobacter oxydans* DSM 2343 culture
- Growth medium (e.g., containing glycerol and yeast extract)
- Bioreactor or shaker flask
- Centrifuge
- Ethyl acetate for extraction
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

- Cultivate *Gluconobacter oxydans* DSM 2343 in a suitable growth medium containing glycerol as the primary carbon source. Maintain the culture at approximately 28°C with an initial pH of around 4.5.^[3]
- After a sufficient growth period (e.g., 24 hours), introduce **3-phenyl-1-butanol** directly into the culture medium to a final concentration of approximately 5 g/L.^[3]
- Continue incubation under the same conditions, monitoring the reaction progress via techniques like GC or TLC. The maximum yield of aldehyde is typically achieved within the first few hours.^[3]

- Once the reaction is complete, stop the biotransformation and harvest the mixture.
- Centrifuge the reaction mixture (e.g., at 15,000 x g for 10 minutes) to pellet the bacterial cells.^[3]
- Extract the resulting supernatant with ethyl acetate.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-phenylbutanal, which can be further purified if necessary.



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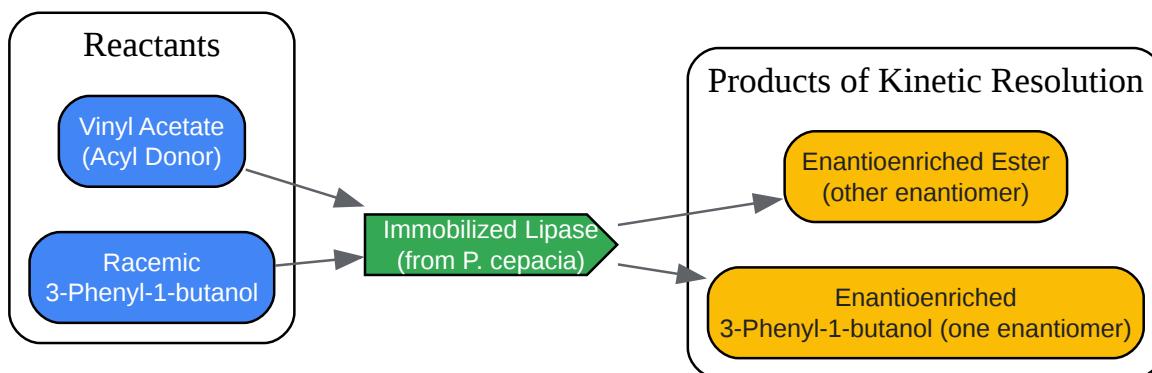
Biotransformation workflow for **3-phenyl-1-butanol**.

Enantioselective Transesterification

3-Phenyl-1-butanol undergoes an enantioselective transesterification reaction with vinyl acetate, a process catalyzed by lipase isolated from *Pseudomonas cepacia*.^[1] This reaction is valuable for the kinetic resolution of racemic **3-phenyl-1-butanol**.

General Protocol Outline:

- Enzyme Preparation: The lipase (e.g., from *Pseudomonas cepacia*) is typically used in an immobilized form to facilitate recovery and reuse.
- Reaction Setup: Racemic **3-phenyl-1-butanol** and an acyl donor (vinyl acetate) are dissolved in a suitable organic solvent (e.g., hexane, toluene).
- Initiation: The immobilized lipase is added to the solution. The reaction is conducted at a controlled temperature (e.g., 30-50°C) with agitation.
- Monitoring: The reaction is monitored over time to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
- Termination and Work-up: The enzyme is filtered off. The solvent is removed, and the remaining substrate and product ester are separated, typically by column chromatography.



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Logical relationship in lipase-catalyzed transesterification.

Biological Activity

Currently, there is limited specific information in publicly accessible literature regarding the pharmacological or biological activities of **3-phenyl-1-butanol** itself. Research has focused more on its chemical transformations.

However, related short-chain aromatic alcohols and other butanol isomers have been investigated. For instance, 3-methyl-1-butanol (isoamyl alcohol), a structural isomer, has been identified as a volatile organic compound produced by some *Bacillus* species and exhibits anti-cyanobacterial and phytotoxic properties.^[7] It is important to note that these findings for related compounds cannot be directly extrapolated to **3-phenyl-1-butanol** without specific experimental validation.

Spectral Data

The structural elucidation of **3-phenyl-1-butanol** is supported by various spectroscopic methods. The following spectral data are available in chemical databases:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectra are available and are fundamental for confirming the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): Electron ionization mass spectra, often coupled with Gas Chromatography (GC-MS), are available to determine the molecular weight and fragmentation pattern, which aids in identification.
- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present, notably the characteristic O-H stretch of the alcohol group.

Safety and Handling

Proper safety precautions are essential when handling **3-phenyl-1-butanol**.

- General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes, and do not breathe vapors or mist. Wash hands thoroughly after handling.

- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store away from strong oxidizing agents. The recommended storage temperature is in a refrigerator.
- Fire Safety: The flash point is above 100°C. Use appropriate extinguishing media such as water spray, dry chemical, carbon dioxide, or foam.
- Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Avoid runoff into waterways.

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